molecular formula C10H7NO3 B1667810 8-Hydroxyquinoline-2-carboxylic acid CAS No. 1571-30-8

8-Hydroxyquinoline-2-carboxylic acid

Cat. No. B1667810
CAS RN: 1571-30-8
M. Wt: 189.17 g/mol
InChI Key: UHBIKXOBLZWFKM-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-2-carboxylic acid (8HQC) is a tridentate chelating agent . It reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water, making it a viable candidate for developing a probe for detecting water in aprotic organic solvents .


Synthesis Analysis

The biosynthesis of 8-Hydroxyquinoline-2-carboxylic acid involves the conversion of tryptophan to kynurenine and 3-hydroxykynurenine . This compound is produced by the larvae and not by their commensal gut bacteria . The amount of 8-HQA in the regurgitate was strongly dependent on the tryptophan content of the diet .


Molecular Structure Analysis

The molecular structure of 8-Hydroxyquinoline-2-carboxylic acid is characterized by a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .


Chemical Reactions Analysis

8-Hydroxyquinoline-2-carboxylic acid reacts with 2-aminophenol to form a benzoxazole derivative . This reaction can undergo fluorescence quenching in water .


Physical And Chemical Properties Analysis

8-Hydroxyquinoline-2-carboxylic acid exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Compounds containing the 8-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

8-hydroxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBIKXOBLZWFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166211
Record name Quinaldic acid, 8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxyquinoline-2-carboxylic acid

CAS RN

1571-30-8
Record name 8-Hydroxyquinoline-2-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinaldic acid, 8-hydroxy-
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Record name Quinaldic acid, 8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxyquinoline-2-carboxylic acid
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Record name 8-Hydroxyquinaldinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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